molecular formula C15H13Cl2NO B300432 2,4-dichloro-N-(2-methylbenzyl)benzamide

2,4-dichloro-N-(2-methylbenzyl)benzamide

Cat. No.: B300432
M. Wt: 294.2 g/mol
InChI Key: HREVSHFHAKMWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(2-methylbenzyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorinated benzoyl group and an N-(2-methylbenzyl) substituent. This structure confers distinct physicochemical properties, including moderate lipophilicity (logP ~3.5) and a molecular weight of 308.2 g/mol . The compound is synthesized via alkylation of 2-methylbenzylamine with 2,4-dichlorobenzoyl chloride, followed by purification through recrystallization or chromatography. Its structural features, such as the electron-withdrawing chlorine atoms and the steric bulk of the 2-methylbenzyl group, influence its reactivity and biological interactions.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-[(2-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

HREVSHFHAKMWCX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Tables

Table 2: Spectral Data Comparison (¹H NMR, δ ppm)
Compound Key Proton Signals (d6-DMSO)
2,4-Dichloro-N-(2-methylbenzyl)benzamide 7.45–7.55 (m, 4H, aromatic), 4.85 (s, 2H, CH₂), 2.35 (s, 3H, CH₃)
Compound 12 7.60–7.70 (m, 6H, aromatic), 3.65 (t, 2H, NH₂CH₂), 1.80 (s, 2H, NH₂)
Compound 50 7.30–7.50 (m, 4H, aromatic), 3.20 (t, 2H, NH₂CH₂), 2.90 (s, 3H, CH₃)

Research Findings and Implications

  • Anti-Parasitic Activity: Aminoethyl-substituted analogs (e.g., Compound 12) exhibit superior anti-trypanosomal activity compared to aminopropyl or aromatic-substituted derivatives, likely due to optimized hydrogen bonding with parasite targets .
  • CNS Effects : Bulky N-substituents (e.g., cyclohexylmethyl) enhance receptor binding in opioid-active analogs, suggesting structural tunability for CNS drug design .
  • Synthetic Flexibility: Mechanochemical methods (e.g., ball-mill synthesis) and HCl-mediated deprotection strategies enable efficient, scalable production of diverse benzamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.